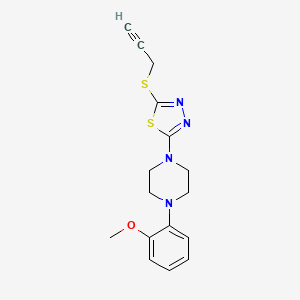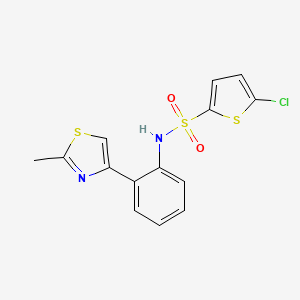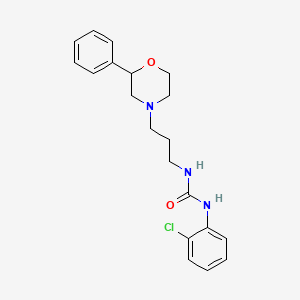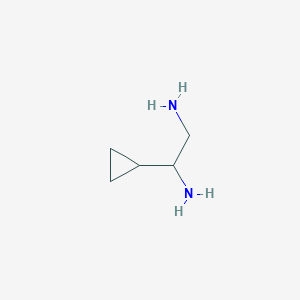
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has been developed as a potential therapeutic agent for cancer treatment, particularly in combination with other immunotherapies.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to have potential as a therapeutic agent in cancer treatment. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in the tumor microenvironment. By blocking this receptor, N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide can enhance the activity of immune cells and improve the effectiveness of other immunotherapies, such as checkpoint inhibitors.
Wirkmechanismus
The adenosine A2A receptor is expressed on immune cells, including T cells, and is known to play a role in suppressing immune function in the tumor microenvironment. N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide works by blocking this receptor, which enhances the activity of immune cells and improves the effectiveness of other immunotherapies.
Biochemical and Physiological Effects:
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide has been shown to enhance the activity of immune cells in the tumor microenvironment, leading to improved tumor control and survival in preclinical models. It has also been shown to enhance the effectiveness of other immunotherapies, such as checkpoint inhibitors, in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is that it can enhance the effectiveness of other immunotherapies, such as checkpoint inhibitors, which are currently used in cancer treatment. However, one limitation is that it may not be effective in all types of cancer, as the adenosine A2A receptor is not expressed in all tumors.
Zukünftige Richtungen
There are several potential future directions for N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide research. One direction is to investigate its effectiveness in combination with other immunotherapies, such as CAR-T cell therapy. Another direction is to investigate its effectiveness in different types of cancer, particularly those that do not express the adenosine A2A receptor. Additionally, further research is needed to optimize dosing and administration of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide to maximize its effectiveness and minimize side effects.
Conclusion:
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide is a small molecule inhibitor of the adenosine A2A receptor that has potential as a therapeutic agent in cancer treatment. It works by blocking the adenosine A2A receptor, which enhances the activity of immune cells and improves the effectiveness of other immunotherapies. While there are limitations to its effectiveness in certain types of cancer, further research is needed to optimize its use and investigate its potential in combination with other immunotherapies.
Synthesemethoden
The synthesis of N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide involves several steps, starting with the reaction of 2-(2-mercaptoacetamido)acetic acid with cyclopentyl bromide to form N-cyclopentyl-2-((2-mercaptoacetamido)thio)acetamide. This intermediate is then reacted with 1-(2-methoxybenzyl)-1H-imidazole-2-thiol to form N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide. The overall yield of the synthesis is approximately 20%.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-23-16-9-5-2-6-14(16)12-21-11-10-19-18(21)24-13-17(22)20-15-7-3-4-8-15/h2,5-6,9-11,15H,3-4,7-8,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYKXJJFHARJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-amino-5-methylthiopheno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2785708.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2785709.png)



![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B2785714.png)

![ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2785717.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2785719.png)
![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2785721.png)


![N-(4-acetylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2785728.png)
